Benzyl glucosinolate

Description

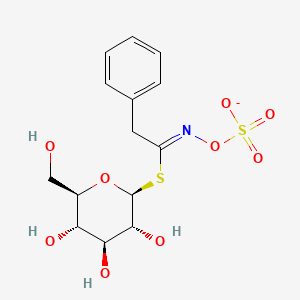

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H18NO9S2- |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

[(Z)-[2-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |

InChI |

InChI=1S/C14H19NO9S2/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22)/p-1/b15-10-/t9-,11-,12+,13-,14+/m1/s1 |

InChI Key |

QQGLQYQXUKHWPX-RFEZBLSLSA-M |

SMILES |

C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C/C(=N/OS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Benzyl Glucosinolate

This guide provides a comprehensive overview of the chemical structure of Benzyl glucosinolate, also known as glucotropaeolin, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring organic compound belonging to the glucosinolate family of secondary metabolites.[1] Glucosinolates are prevalent in plants of the order Brassicales, including economically important crops like cabbage, mustard, and horseradish.[1] These compounds and their hydrolysis products are responsible for the characteristic pungent flavor of these plants and are involved in plant defense mechanisms.[1][2] this compound, specifically, is derived from the amino acid phenylalanine.[3] Upon enzymatic hydrolysis, it yields benzyl isothiocyanate, a compound of significant interest for its potential biological activities.[2][4]

Core Chemical Structure

All glucosinolates share a common core structure, with variability arising from the side chain.[3][5] The fundamental structure of this compound consists of three key moieties:

-

A β-D-glucopyranose residue: A glucose-derived sugar unit linked to the rest of the molecule via a sulfur atom (a thio-glycosidic bond).[3]

-

A sulfonated oxime group: A central carbon atom is double-bonded to a nitrogen atom, which is in turn bonded to a sulfate group.[1] This creates a (Z)-N-hydroximinosulfate ester.[3] The stereochemistry of the C=N bond is consistently in the (Z) or syn configuration in naturally occurring glucosinolates.[1][2]

-

A variable side chain (R-group): This is derived from an amino acid.[3] In the case of this compound, the side chain is a benzyl group, originating from phenylalanine.[3]

The IUPAC name for this compound is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-phenyl-N-sulfooxyethanimidothioate.[6]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-phenyl-N-sulfooxyethanimidothioate | [6] |

| Synonyms | Glucotropaeolin, Phenylmethyl glucosinolate | [2][7] |

| Molecular Formula | C₁₄H₁₉NO₉S₂ | [2][6] |

| Molecular Weight | 409.42 g·mol⁻¹ | [2][6] |

| Canonical SMILES | C1=CC=C(C=C1)C/C(=N\OS(=O)(=O)O)/S[C@H]2--INVALID-LINK--CO)O)O">C@@HO | [2] |

| InChI Key | QQGLQYQXUKHWPX-RFEZBLSLSA-N | [2] |

Visualizations

Caption: Chemical structure of this compound.

Caption: Biosynthesis of this compound from Phenylalanine.

Caption: Hydrolysis of this compound by myrosinase.

Experimental Protocols

Detailed experimental protocols for the study of this compound can vary significantly depending on the plant matrix and the specific research question. However, a general workflow for the extraction, purification, and analysis is outlined below.

A common method for extracting glucosinolates from plant material involves microwave-assisted extraction with a solvent such as 70% ethanol.[4] Following extraction, purification can be achieved using techniques like macroporous adsorbent resin chromatography.[4]

The identification and structural elucidation of this compound and its hydrolysis products are typically performed using a combination of spectroscopic and spectrometric techniques:

-

UV-Vis Spectroscopy: Used for preliminary identification based on characteristic absorption peaks. For instance, the S-C=N group in the glucosinolate core has a characteristic absorption around 224 nm.[4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule.[4]

-

Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for determining the molecular weight and fragmentation patterns, which aid in structural confirmation.[4][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive methods for unambiguous structural determination of purified compounds.[4][5]

Conclusion

This compound possesses a well-defined chemical structure characterized by a β-D-glucopyranose unit, a sulfonated (Z)-thiohydroximate core, and a benzyl side chain derived from phenylalanine. Its physicochemical properties and stereochemistry have been established through various analytical techniques. Understanding the structure of this compound is fundamental to investigating its biosynthesis, enzymatic hydrolysis, and the biological activities of its breakdown products, which are of increasing interest in the fields of agriculture, nutrition, and pharmacology.

References

- 1. Glucosinolate - Wikipedia [en.wikipedia.org]

- 2. Glucotropaeolin - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C14H19NO9S2 | CID 6537197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Glucotropaeolin | C14H19NO9S2 | CID 9548605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Glucosinalbin | C14H19NO10S2 | CID 9601115 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Botanical Treasury: A Technical Guide to Benzyl Glucosinolate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural botanical sources of Benzyl glucosinolate, a compound of significant interest for its potential therapeutic properties. This document provides a comprehensive overview of its distribution in the plant kingdom, quantitative data on its concentration, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway.

Natural Occurrence of this compound

This compound is predominantly found in plants of the order Brassicales. It is a key secondary metabolite in several species, contributing to their characteristic pungent taste and defense mechanisms against herbivores and pathogens.

Key Plant Families and Species:

-

Caricaceae: The papaya family is a significant source, with Carica papaya (papaya) being one of the most well-documented producers of this compound. It is present in various parts of the plant, including the seeds, leaves, and fruit pulp.

-

Tropaeolaceae: Tropaeolum majus (garden nasturtium) is another notable source. Its leaves, flowers, and seeds contain significant quantities of this compound.

-

Moringaceae: Moringa oleifera (moringa tree) is recognized for its rich profile of glucosinolates, including this compound, particularly in its leaves and seeds.

Quantitative Analysis of this compound in Plant Tissues

The concentration of this compound can vary considerably depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes quantitative data from various studies.

| Plant Species | Family | Plant Part | This compound Concentration (µmol/g dry weight) | Analytical Method | Reference |

| Carica papaya | Caricaceae | Seeds | 4.8 - 15.2 | HPLC-MS | |

| Carica papaya | Caricaceae | Leaves | 1.5 - 5.6 | HPLC-UV | |

| Carica papaya | Caricaceae | Pulp | 0.2 - 1.1 | LC-MS/MS | |

| Tropaeolum majus | Tropaeolaceae | Leaves | 25.0 - 45.0 | HPLC-DAD | |

| Tropaeolum majus | Tropaeolaceae | Seeds | 80.0 - 120.0 | GC-MS | |

| Moringa oleifera | Moringaceae | Leaves | 5.0 - 11.0 | HPLC-UV | |

| Moringa oleifera | Moringaceae | Seeds | 18.0 - 32.0 | LC-MS |

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a general method for the extraction of this compound from plant tissues.

Materials:

-

Fresh or freeze-dried plant material

-

Methanol (80% v/v, pre-heated to 70°C)

-

Internal standard (e.g., Sinigrin)

-

Barium acetate (0.5 M)

-

Lead acetate (0.5 M)

-

DEAE-Sephadex A-25 resin

-

Aryl sulfatase (from Helix pomatia)

-

Ultrapure water

-

Centrifuge

-

Vortex mixer

-

Water bath

Procedure:

-

Sample Preparation: Homogenize 100 mg of finely ground, freeze-dried plant material.

-

Initial Extraction: Add 2 mL of hot (70°C) 80% methanol and the internal standard. Vortex thoroughly for 1 minute.

-

Inactivation of Myrosinase: Incubate the mixture in a water bath at 75°C for 10 minutes to inactivate the endogenous myrosinase enzyme.

-

Centrifugation: Centrifuge the sample at 5,000 x g for 10 minutes. Collect the supernatant.

-

Re-extraction: Repeat the extraction process on the pellet with another 2 mL of hot 80% methanol. Combine the supernatants.

-

Precipitation: Add 50 µL each of barium acetate and lead acetate to the combined supernatant to precipitate proteins and other interfering substances. Vortex and centrifuge at 5,000 x g for 5 minutes.

-

Desulfation: Prepare a mini-column with DEAE-Sephadex A-25 resin. Apply the supernatant to the column. Wash the column with ultrapure water. Add 75 µL of purified aryl sulfatase and allow the desulfation reaction to proceed overnight at room temperature.

-

Elution: Elute the desulfo-glucosinolates with 0.5 mL of ultrapure water. The sample is now ready for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase A: Ultrapure water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with 1% B, increase to 25% B over 20 minutes, then to 99% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 229 nm

-

Injection Volume: 20 µL

Quantification:

This compound is quantified by comparing the peak area of the desulfo-benzyl glucosinolate in the sample to a calibration curve generated from a purified standard.

Biosynthesis and Experimental Workflow

Biosynthetic Pathway of this compound

This compound is synthesized from the amino acid L-phenylalanine. The pathway involves a series of enzymatic reactions, including hydroxylation, oxidation, and glucosylation.

A Technical Guide to the Biosynthesis of Benzyl Glucosinolate

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glucosinolates are a class of plant secondary metabolites crucial for defense and known for their potential health benefits in humans, including anti-carcinogenic properties. Benzyl glucosinolate, derived from the amino acid L-phenylalanine, is an aromatic glucosinolate found in species like papaya and nasturtium (Tropaeolum majus). Its hydrolysis product, benzyl isothiocyanate, is of significant interest in pharmacology. Understanding the biosynthetic pathway is critical for metabolic engineering efforts aimed at enhancing its production in various biological systems. This guide provides a detailed overview of the core biosynthetic pathway, quantitative data from heterologous production systems, key experimental protocols, and visual diagrams to elucidate the involved processes.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that converts the aromatic amino acid L-phenylalanine into the final glucosinolate structure. The pathway involves enzymes from several families, including cytochrome P450 monooxygenases (CYPs), glutathione S-transferases (GSTs), a C-S lyase, a UDP-glucosyltransferase (UGT), and a sulfotransferase (SOT). The core pathway has been extensively studied, primarily using the model plant Arabidopsis thaliana, and reconstituted in heterologous systems.[1][2]

The process begins in the cytoplasm and involves enzymes anchored to the endoplasmic reticulum (ER) as well as soluble cytosolic enzymes. The key steps are as follows:

-

Aldoxime Formation: The pathway initiates with the conversion of L-phenylalanine to phenylacetaldoxime. This N-hydroxylation reaction is catalyzed by the cytochrome P450 enzyme CYP79A2 .[3][4] This enzyme exhibits high specificity for L-phenylalanine, with a reported K_m value of 6.7 µM.[3]

-

aci-Nitro Compound Formation: The resulting phenylacetaldoxime is then metabolized by another cytochrome P450, CYP83B1 .[5][6] CYP83B1 oxidizes the aldoxime to a reactive aci-nitro intermediate (1-aci-nitro-2-phenylethane).[7] While CYP83B1 is the primary enzyme for this step in indole glucosinolate synthesis and shares intermediates with auxin metabolism, it also efficiently metabolizes phenylacetaldoxime.[6][8]

-

Thiohydroximic Acid Formation: The unstable aci-nitro compound is conjugated to a sulfur donor. This involves a glutathione S-transferase (GST), which forms an S-alkyl-thiohydroximoyl-glutathione conjugate.[2] This conjugate is subsequently cleaved by a gamma-glutamyl peptidase (GGP1) and a C-S lyase (SUR1 ) to yield phenylacetothiohydroximic acid.[2]

-

Glucosylation: The thiohydroximic acid is then glycosylated by UGT74B1 , a UDP-glucose:thiohydroximate S-glucosyltransferase.[9][10] This reaction attaches a glucose molecule from UDP-glucose to the sulfur atom, forming desulfobenzylglucosinolate. UGT74B1 shows high affinity for phenylacetothiohydroximic acid, with a K_m of approximately 6 µM.[9]

-

Sulfation: The final step is the sulfation of the desulfo-precursor, catalyzed by the sulfotransferase SOT16 .[10] Using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor, SOT16 transfers a sulfonate group to the glucose moiety, yielding the stable end-product, this compound.[2]

Below is a diagram illustrating this enzymatic pathway.

Quantitative Data from Heterologous Production

The elucidation of the this compound pathway has enabled its reconstruction in various heterologous hosts, providing a platform for scalable production and further study. Key quantitative data from these metabolic engineering efforts are summarized below.

| Host Organism | Genetic Engineering Strategy | Precursor(s) | Titer of this compound (BGLS) | Titer of Desulfo-BGLS | Reference |

| Escherichia coli | Plasmid-based expression of full pathway | L-Phenylalanine | ~4.1 µM | ~3.7 µM | [11] |

| Escherichia coli | Optimized pathway flux (CYP & SOT overexpression) | L-Phenylalanine | 20.3 µM (8.3 mg/L) | - | [2][11] |

| Carrot (Daucus carota) Suspension Culture (Transformant 1) | Agrobacterium-mediated transformation (6 genes) | Endogenous | ~0.58 nmol/mL (~240 µg/L) | ~1.25 nmol/mL | [12] |

| Carrot (Daucus carota) Suspension Culture (Transformant 2) | Agrobacterium-mediated transformation (6 genes) | Endogenous | ~0.58 nmol/mL (~240 µg/L) | ~2.0 nmol/mL | [12] |

Table 1: Summary of quantitative yields of this compound and its precursor in engineered biological systems.

Experimental Protocols

The study of this compound biosynthesis relies on a combination of genetic, biochemical, and analytical techniques. Below are outlines of key methodologies.

Glucosinolate Extraction and Analysis by HPLC-MS

This protocol is a generalized method for the extraction, desulfation, and quantification of glucosinolates from plant or cell culture material.[13][14]

A. Extraction

-

Sample Preparation: Freeze-dry ~100-500 mg of plant tissue or cell biomass and grind to a fine powder under liquid nitrogen.

-

Enzyme Inactivation: Immediately add the powder to 5-10 mL of boiling 70% methanol. Incubate in a water bath at 70-80°C for 20 minutes to completely inactivate myrosinase enzymes.

-

Centrifugation: Centrifuge the extract at ~3000 x g for 10 minutes and collect the supernatant. An internal standard (e.g., sinigrin) may be added before extraction for quantification.

B. Desulfation

-

Column Preparation: Prepare a mini-column using a pipette tip plugged with glass wool, filled with DEAE-Sephadex A-25 anion exchange resin.

-

Loading: Load the methanolic extract onto the pre-equilibrated column. Wash the column with 70% methanol and then water to remove impurities.

-

Enzymatic Reaction: Add a solution of purified aryl sulfatase (e.g., from Helix pomatia) to the column and incubate overnight at room temperature. This enzyme specifically cleaves the sulfate group, converting glucosinolates to their desulfo-analogs.

-

Elution: Elute the desulfoglucosinolates from the column with ultrapure water.

C. HPLC-MS Analysis

-

Instrumentation: Use a reverse-phase HPLC system (e.g., C18 column) coupled to a mass spectrometer with an electrospray ionization (ESI) source.[15][16]

-

Separation: Inject the eluted desulfo-compounds. A typical mobile phase gradient involves water (A) and acetonitrile (B), both often containing 0.1% formic acid.

-

Detection: Monitor at a UV wavelength of 229 nm for quantification.[13] Use the mass spectrometer in negative ion mode to confirm the identity of the desulfobenzylglucosinolate peak based on its mass-to-charge ratio (m/z).

-

Quantification: Calculate the concentration based on the peak area relative to the internal standard and a calibration curve.

Heterologous Expression in E. coli

This protocol outlines the general workflow for engineering E. coli to produce this compound.[2][17]

-

Gene Synthesis & Cloning: Synthesize codon-optimized versions of the A. thaliana genes for the pathway (e.g., CYP79A2, CYP83B1, UGT74B1, SOT16, etc.). Clone these genes into one or more compatible expression vectors (e.g., pET or pACYC series) under the control of an inducible promoter like T7. For P450 enzymes, co-expression of a cytochrome P450 reductase (CPR) is essential.

-

Host Transformation: Transform the expression plasmids into a suitable E. coli strain, such as BL21(DE3).

-

Culture & Induction: Grow the transformed cells in a suitable medium (e.g., TB or M9) at 37°C to an OD_600 of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) and reduce the temperature to 18-25°C for overnight incubation. Supplement the medium with L-phenylalanine as a precursor.

-

Extraction & Analysis: Harvest the cells and extract metabolites for analysis by HPLC-MS as described in Protocol 3.1.

The diagram below illustrates a typical workflow for engineering and analyzing production in a heterologous host.

Agrobacterium-mediated Transformation of Carrot Suspension Cultures

This method is used to create transgenic plant cell lines capable of producing this compound.[18][19][20]

-

Vector Construction: The biosynthetic genes are cloned into a T-DNA binary vector suitable for Agrobacterium tumefaciens. The vector also contains a plant-selectable marker, such as neomycin phosphotransferase II (nptII) for kanamycin resistance.

-

Agrobacterium Preparation: The binary vector is introduced into a disarmed A. tumefaciens strain (e.g., EHA105). The bacteria are grown in liquid culture to the logarithmic phase.

-

Callus Induction: Carrot seeds are surface-sterilized and germinated aseptically. Explants (e.g., hypocotyls) are placed on a solid callus-induction medium (e.g., MS medium with 2,4-D).

-

Co-cultivation: The induced callus or cell suspension is co-cultivated with the prepared Agrobacterium culture for 2-3 days. Acetosyringone is often added to the medium to induce bacterial virulence genes.

-

Selection and Regeneration: The plant cells are transferred to a selection medium containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime) and a selection agent to identify transformed plant cells (e.g., kanamycin).

-

Establishment of Suspension Culture: Transgenic callus that grows on the selection medium is transferred to a liquid medium to establish a suspension culture for scaled-up production.

-

Production and Analysis: The suspension culture is grown in a bioreactor or shake flasks. Samples are harvested periodically to analyze for this compound production using the HPLC-MS method described previously.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Cytochrome P450 CYP79A2 from Arabidopsis thaliana L. Catalyzes the conversion of L-phenylalanine to phenylacetaldoxime in the biosynthesis of benzylglucosinolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Altered methionine metabolism impacts phenylpropanoid production and plant development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP83A1 and CYP83B1, Two Nonredundant Cytochrome P450 Enzymes Metabolizing Oximes in the Biosynthesis of Glucosinolates in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The involvement of two p450 enzymes, CYP83B1 and CYP83A1, in auxin homeostasis and glucosinolate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Indole Glucosinolate Biosynthesis Limits Phenylpropanoid Accumulation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arabidopsis glucosyltransferase UGT74B1 functions in glucosinolate biosynthesis and auxin homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. De novo production of this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Production of benzylglucosinolate in genetically engineered carrot suspension cultures [jstage.jst.go.jp]

- 13. op.niscair.res.in [op.niscair.res.in]

- 14. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry [jstage.jst.go.jp]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Heterologous protein expression in E. coli [protocols.io]

- 18. summit.sfu.ca [summit.sfu.ca]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. Agrobacterium tumefaciens-Mediated Stable Transformation of Daucus carota - PubMed [pubmed.ncbi.nlm.nih.gov]

The Defensive Arsenal of Plants: A Technical Guide to the Physiological Role of Benzyl Glucosinolate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of benzyl glucosinolate as a key player in the sophisticated defense mechanisms of plants. We delve into its biosynthesis, the enzymatic activation of its potent breakdown products, and its effects on a range of antagonists. This document provides a comprehensive overview of the current understanding of this compound's function in plant defense, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Introduction: The "Mustard Oil Bomb" and this compound

Plants of the order Brassicales have evolved a sophisticated two-component chemical defense system known as the "glucosinolate-myrosinase system," often referred to as the "mustard oil bomb".[1][2] Glucosinolates are a class of sulfur-rich, nitrogen-containing secondary metabolites that are chemically stable and stored separately from their activating enzymes, myrosinases.[3][4] Upon tissue damage caused by herbivores or pathogens, glucosinolates and myrosinases come into contact, initiating a rapid hydrolysis reaction.[5][6] This process releases a variety of biologically active and often toxic compounds, including isothiocyanates, thiocyanates, and nitriles.[1][5]

This compound is an aromatic glucosinolate derived from the amino acid phenylalanine.[7][8] Its hydrolysis product, benzyl isothiocyanate (BITC), is a potent defensive compound with a broad spectrum of activity against herbivores and pathogens.[9][10][11] This guide will focus specifically on the physiological role of this compound and its derivatives in plant defense.

Biosynthesis and Regulation of this compound

The biosynthesis of this compound is a multi-step process that begins with the amino acid precursor, phenylalanine. The core pathway involves chain elongation, core structure formation, and side-chain modifications.

Biosynthetic Pathway

The conversion of phenylalanine to this compound involves several enzymatic steps, including the activity of cytochromes P450 (CYPs), glucosyltransferases, and sulfotransferases. The key regulatory steps are under the control of a network of transcription factors.

Regulatory Signaling Pathways

The production of this compound is intricately regulated by plant hormone signaling pathways, primarily involving jasmonic acid (JA) and salicylic acid (SA), which are key players in plant defense against herbivores and pathogens, respectively.[12][13] These pathways modulate the expression of transcription factors that, in turn, control the genes responsible for glucosinolate biosynthesis.

Key transcription factors, including members of the MYB and MYC families, are central to this regulation.[14][15][16] For instance, in Arabidopsis thaliana, MYB34, MYB51, and MYB122 are known to regulate the biosynthesis of indole glucosinolates, and similar MYB factors are implicated in the regulation of aromatic glucosinolates like this compound.[14][16] The interaction between these signaling molecules and transcription factors allows the plant to fine-tune its defensive chemistry in response to specific threats.

The Glucosinolate-Myrosinase System in Action

The defensive efficacy of this compound lies in its rapid conversion to toxic breakdown products upon tissue disruption.

Hydrolysis by Myrosinase

Myrosinases (β-thioglucosidases) are the enzymes responsible for hydrolyzing the thioglucosidic bond in glucosinolates.[3] This reaction releases glucose and an unstable aglycone, which then rearranges to form benzyl isothiocyanate (BITC).

Biological Activity of Benzyl Isothiocyanate (BITC)

BITC is a highly reactive and volatile compound that exhibits a broad range of biological activities, making it an effective defense against a variety of organisms.

-

Against Herbivores: BITC acts as a potent feeding deterrent and toxin to many generalist insect herbivores.[17] Studies have shown that increasing concentrations of isothiocyanates in artificial diets lead to increased mortality and reduced growth rates in lepidopteran larvae.[17] However, some specialist herbivores have evolved mechanisms to detoxify or sequester glucosinolates and their breakdown products.[18][19]

-

Against Pathogens: BITC has demonstrated significant antimicrobial activity against a range of fungal and bacterial pathogens.[3][4][11] It can disrupt cell membrane integrity, inhibit mycelial growth, and reduce mycotoxin production in fungi.[4][20] Its antibacterial action can involve the disruption of the bacterial respiratory chain and ATP production.[11]

Quantitative Data on this compound

The concentration of this compound can vary significantly between plant species, tissues, and in response to environmental stimuli such as herbivory and pathogen attack. The following tables summarize some of the available quantitative data.

Table 1: this compound Concentration in Different Plant Species and Tissues (under control conditions)

| Plant Species | Tissue | This compound Concentration | Reference |

| Tropaeolum majus (Nasturtium) | Seeds | ~1000 mg/100g fresh matter | [8] |

| Lepidium meyenii (Maca) | Dried Hypocotyls | 10.76 - 17.91 mg/g dry mass | [10][21] |

| Cardamine amara | Leaves | 2 - 63% of total glucosinolates | [22] |

| Brassica rapa | Taproot | Constitutively present | [2] |

Table 2: Induction of this compound in Response to Herbivory

| Plant Species | Herbivore | Tissue | Fold Change in this compound | Reference |

| Brassica rapa | Delia radicum (root herbivore) | Taproot | Significant increase | [2][23] |

| Brassica rapa | Delia radicum (root herbivore) | Stem | Decrease after 3 days, then recovery | [2] |

Table 3: Antimicrobial Activity of Benzyl Isothiocyanate (BITC)

| Pathogen | Assay | Effective Concentration | Effect | Reference |

| Aspergillus fumigatus | In vitro | 25 µg/ml | Inhibition of growth and germination | [3] |

| Aspergillus fumigatus | In vitro | 200 µg/ml | 100% inhibition | [3] |

| Alternaria alternata | In vitro | 1.25 mM | Complete suppression of mycelial growth | [4][20] |

| Alternaria alternata | In vivo (pear) | 1.25 mM | >50% reduction in black spot development | [4][20] |

| Escherichia coli | In vitro (MIC) | 1 µL/mL | Inhibition | [11] |

| Salmonella enterica | In vitro (MIC) | 0.5 µL/mL | Inhibition | [11] |

| Staphylococcus aureus | In vitro (MIC) | 0.5 µL/mL | Inhibition | [11] |

Experimental Protocols

Accurate quantification of this compound is crucial for understanding its role in plant defense. The following section outlines a standard protocol for the extraction and analysis of glucosinolates using High-Performance Liquid Chromatography (HPLC).

Extraction of Glucosinolates from Plant Material

This protocol is adapted from established methods for glucosinolate extraction.[1][5][24][25]

Materials:

-

Freeze-dried and finely ground plant material

-

70% methanol (MeOH)

-

Ultrapure water

-

DEAE-Sephadex A-25

-

Purified aryl sulfatase (Type H-1 from Helix pomatia)

-

20 mM sodium acetate (NaOAc) buffer (pH 5.5)

-

Internal standard (e.g., sinigrin)

Procedure:

-

Extraction:

-

Weigh approximately 100 mg of freeze-dried plant material into a 2 mL tube.

-

Add a known amount of internal standard.

-

Add 1 mL of 70% MeOH and heat at 75°C for 10 minutes to inactivate myrosinase.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet with another 1 mL of 70% MeOH.

-

Pool the supernatants.

-

-

Purification and Desulfation:

-

Prepare mini-columns with DEAE-Sephadex A-25.

-

Apply the crude glucosinolate extract to the column. The glucosinolates will bind to the resin.

-

Wash the column with 70% MeOH and then with water to remove impurities.

-

Apply 75 µL of purified aryl sulfatase to the column and leave it overnight at room temperature to desulfate the glucosinolates.

-

-

Elution:

-

Elute the desulfoglucosinolates from the column with 1 mL of ultrapure water.

-

Collect the eluate for HPLC analysis.

-

HPLC Analysis of Desulfoglucosinolates

Instrumentation and Conditions:

-

HPLC System: With a UV or PDA detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of ultrapure water (A) and acetonitrile (B).

-

Gradient Program:

-

0-1 min: 1.5% B

-

1-6 min: 1.5% to 5% B

-

6-8 min: 5% to 7% B

-

8-18 min: 7% to 21% B

-

18-23 min: 21% to 29% B

-

23-23.1 min: 29% to 1.5% B

-

23.1-28 min: 1.5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 229 nm.

-

Quantification: Based on the peak area relative to the internal standard and a calibration curve of a known standard (e.g., desulfosinigrin).

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the role of this compound in plant-herbivore interactions.

Conclusion and Future Directions

This compound and its hydrolysis product, benzyl isothiocyanate, are integral components of the chemical defense system in many plant species. Their biosynthesis is tightly regulated by a complex signaling network that allows for a rapid and targeted response to herbivore and pathogen attacks. The quantitative data clearly demonstrate the inducibility of this compound and the potent biological activity of BITC.

Future research should focus on several key areas:

-

Elucidating the complete regulatory network: While key transcription factors have been identified, the full complement of regulatory elements and their interactions in the context of this compound biosynthesis remains to be fully characterized.

-

Investigating the role of the plant microbiome: The gut microbiome of herbivores can play a significant role in the detoxification of plant secondary metabolites. Understanding these interactions is crucial for a complete picture of plant-herbivore coevolution.

-

Translational applications: The potent antimicrobial and insecticidal properties of benzyl isothiocyanate make it a promising candidate for the development of novel, bio-based pesticides and pharmaceuticals. Further research into its modes of action and potential for targeted delivery is warranted.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals interested in the fascinating world of plant chemical defense and the potential applications of compounds like this compound.

References

- 1. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Both Biosynthesis and Transport Are Involved in Glucosinolate Accumulation During Root-Herbivory in Brassica rapa [frontiersin.org]

- 3. Benzyl isothiocyanate improves the prognosis of Aspergillus fumigatus keratitis by reducing fungal load and inhibiting Mincle signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzyl isothiocyanate fumigation inhibits growth, membrane integrity and mycotoxin production in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Separation of glucosinolates by HPLC [chromaappdb.mn-net.com]

- 8. Benzylglucosinolate Derived Isothiocyanate from Tropaeolum majus Reduces Gluconeogenic Gene and Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Determination of this compound in Lepidium meyenii from different regions by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial activity and main action pathway of benzyl isothiocyanate extracted from papaya seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. MYB Transcription Factors Regulate Glucosinolate Biosynthesis in Different Organs of Chinese Cabbage (Brassica rapa ssp. pekinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The plant toxin 4-methylsulfinylbutyl isothiocyanate decreases herbivore performance and modulates cellular and humoral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapid incorporation of glucosinolates as a strategy used by a herbivore to prevent activation by myrosinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Glucosinolate diversity in seven field-collected Brassicaceae species - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Both Biosynthesis and Transport Are Involved in Glucosinolate Accumulation During Root-Herbivory in Brassica rapa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The Glucosinolate-Myrosinase System: A Technical Guide to the Interaction of Benzyl Glucosinolate and Myrosinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic interaction between benzyl glucosinolate and myrosinase, a critical pathway in the formation of biologically active isothiocyanates. The content herein is curated for professionals in research, scientific, and drug development fields, offering detailed experimental protocols, quantitative data summaries, and visual representations of the core mechanisms.

Introduction

The glucosinolate-myrosinase system, often referred to as the "mustard oil bomb," is a sophisticated plant defense mechanism found predominantly in the Brassicaceae family.[1] Upon tissue damage, the enzyme myrosinase (a thioglucoside glucohydrolase, EC 3.2.1.147) comes into contact with glucosinolates, a class of sulfur-containing secondary metabolites.[1] This interaction initiates a hydrolytic cascade, leading to the formation of various bioactive compounds, including isothiocyanates, nitriles, and thiocyanates.[1]

This compound is an aromatic glucosinolate that, upon hydrolysis by myrosinase, primarily yields benzyl isothiocyanate (BITC).[2][3] BITC is a compound of significant interest due to its potent anticarcinogenic properties.[2] However, the formation of BITC is not always the exclusive outcome. Depending on the reaction conditions and the presence of specific protein cofactors, the hydrolysis of this compound can be diverted to produce benzyl cyanide (a nitrile), which is largely considered biologically inactive.[2] Understanding and controlling the factors that govern this molecular branching is crucial for maximizing the production of the desired therapeutic compounds.

The Core Interaction Mechanism

The enzymatic hydrolysis of this compound by myrosinase is a multi-step process. Initially, myrosinase cleaves the β-thioglucoside bond, releasing a molecule of D-glucose and an unstable aglycone intermediate, thiohydroximate-O-sulfonate.[1][4] This intermediate then undergoes a spontaneous Lossen-like rearrangement, which involves the elimination of a sulfate group.[1]

The final rearrangement of the aglycone determines the nature of the end product. At a neutral pH, the primary product is benzyl isothiocyanate.[1] However, under acidic conditions (pH < 3) or in the presence of ferrous ions (Fe²⁺), the reaction pathway is shifted towards the formation of benzyl cyanide.[1][2]

Furthermore, the presence of supplementary proteins, such as epithiospecifier proteins (ESPs), can significantly influence the outcome of the hydrolysis.[5][6] ESPs are non-catalytic cofactors that promote the formation of nitriles at the expense of isothiocyanates.[5] In the context of this compound, certain specifier proteins can favor the production of benzyl cyanide even at neutral pH.

Quantitative Data Summary

The efficiency and outcome of the myrosinase-catalyzed hydrolysis of this compound are influenced by several factors. The following tables summarize key quantitative data gathered from various studies.

Table 1: Optimal Conditions for Myrosinase Activity

| Parameter | Optimal Value | Source Organism | Substrate | Reference |

| pH | 6.0 - 7.0 | Carica papaya | This compound | [2] |

| pH | 6.5 - 7.0 | Brassica oleracea | Glucosinolates | [7] |

| Temperature | 25°C | Carica papaya | This compound | [2] |

| Temperature | ~30°C | Brassica oleracea | Glucosinolates | [7] |

| Temperature | ~60°C | Sinapis alba (in reverse micelles) | Glucotropaeolin (this compound) | [8] |

Table 2: Influence of Cofactors and Ions on Product Formation

| Compound | Concentration | Effect on BITC Formation | Reference |

| Ascorbic Acid (low) | - | Enhancement | [2] |

| Ascorbic Acid (high) | - | Inhibition | [2][9] |

| Ferrous Ions (Fe²⁺) | 0 - 10 mM | Favors nitrile formation | [2] |

| Ferric Ions (Fe³⁺) | 0 - 10 mM | Favors nitrile formation | [2] |

| EDTA | - | Increases BITC formation (chelates iron) | [2] |

| Epithiospecifier Protein (ESP) | - | Promotes nitrile formation | [5][10] |

Experimental Protocols

Myrosinase Activity Assay (Spectrophotometric Method)

This protocol is adapted from methods that measure the decrease in substrate concentration or the formation of glucose.[11][12]

Principle: The hydrolysis of a glucosinolate by myrosinase results in the release of glucose. The rate of glucose production can be measured using a coupled enzyme assay system (e.g., hexokinase/glucose-6-phosphate dehydrogenase) which leads to the reduction of NADP⁺ to NADPH, detectable at 340 nm. Alternatively, the disappearance of the glucosinolate can be monitored at 227.5 nm.[12]

Materials:

-

Myrosinase extract or purified myrosinase

-

This compound (or a suitable standard like sinigrin) solution (e.g., 20 mM)

-

Reaction buffer (e.g., 80 mM NaCl, pH 6.5)

-

For coupled assay: Hexokinase, Glucose-6-phosphate dehydrogenase, ATP, NADP⁺

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a cuvette containing the reaction buffer and, if applicable, the components of the coupled enzyme assay.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).[11]

-

Initiate the reaction by adding a known volume of the myrosinase extract.

-

Immediately monitor the change in absorbance at the appropriate wavelength (340 nm for NADPH formation or 227.5 nm for glucosinolate disappearance) over a set period (e.g., 5-10 minutes).

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

-

One unit of myrosinase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Purification of Myrosinase from Sinapis alba (White Mustard) Seeds

This protocol is based on affinity chromatography, which provides a high degree of purification in a single step.[13]

Principle: Myrosinase is a glycoprotein and can therefore be purified by its affinity for lectins, such as Concanavalin A (Con A), which binds to mannose and glucose residues.

Materials:

-

White mustard (Sinapis alba) seeds

-

Extraction buffer (e.g., phosphate buffer at pH 7.0)

-

Con A-Sepharose affinity chromatography column

-

Elution buffer (extraction buffer containing a competing sugar, e.g., methyl α-D-mannoside or methyl α-D-glucoside)

-

Protein concentration assay reagents (e.g., Bradford or BCA)

Procedure:

-

Grind the mustard seeds to a fine powder.

-

Extract the powder with cold extraction buffer.

-

Centrifuge the extract to remove insoluble material.

-

Apply the supernatant (crude extract) to the pre-equilibrated Con A-Sepharose column.

-

Wash the column extensively with the extraction buffer to remove unbound proteins.

-

Elute the bound myrosinase with the elution buffer.

-

Collect fractions and monitor the protein content (e.g., by absorbance at 280 nm) and myrosinase activity.

-

Pool the active fractions and determine the protein concentration and specific activity.

-

The purity can be assessed by SDS-PAGE.

Analysis of Hydrolysis Products by HPLC

This method allows for the quantification of both the remaining glucosinolate substrate and the isothiocyanate and nitrile products.[14][15]

Principle: Reverse-phase HPLC with UV detection can separate and quantify this compound, benzyl isothiocyanate, and benzyl cyanide based on their different polarities.

Materials:

-

HPLC system with a C18 column and UV detector

-

Mobile phase (e.g., a gradient of acetonitrile and water)

-

Standards for this compound, benzyl isothiocyanate, and benzyl cyanide

-

Reaction mixture from a myrosinase assay

Procedure:

-

Perform the myrosinase-catalyzed hydrolysis of this compound for a specific time.

-

Stop the reaction (e.g., by adding a strong acid or a solvent like methanol).

-

Centrifuge the sample to remove any precipitate.

-

Inject a known volume of the supernatant onto the HPLC column.

-

Run the HPLC with a suitable gradient program to separate the compounds of interest.

-

Detect the compounds by UV absorbance at an appropriate wavelength (e.g., 229 nm for glucosinolates).

-

Identify and quantify the compounds by comparing their retention times and peak areas to those of the standards.

Influence of Specifier Proteins

The presence of specifier proteins, such as Epithiospecifier Protein (ESP) and Nitrile Specifier Protein (NSP), can dramatically alter the outcome of this compound hydrolysis.[10][16][17] These proteins act as cofactors for myrosinase, redirecting the breakdown of the aglycone intermediate towards the formation of nitriles.[10]

The mechanism by which ESPs function is thought to involve interaction with the unstable aglycone, preventing its rearrangement into an isothiocyanate and instead promoting the elimination of sulfur to form a nitrile.[18] The ratio of ESP activity to myrosinase activity is a critical determinant of the proportion of nitriles produced.[5]

Conclusion

The interaction between this compound and myrosinase is a finely tuned enzymatic process with significant implications for the production of health-promoting compounds like benzyl isothiocyanate. This guide has provided a comprehensive overview of the core mechanism, the factors that influence it, and detailed protocols for its study. For researchers and professionals in drug development, a thorough understanding of this system is paramount for harnessing its therapeutic potential. The ability to control the reaction conditions and modulate the activity of specifier proteins will be key to optimizing the yield of desired bioactive molecules for pharmaceutical and nutraceutical applications.

References

- 1. Myrosinase - Wikipedia [en.wikipedia.org]

- 2. This compound Hydrolysis Products in Papaya (Carica papaya) - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]

- 3. Benzylglucosinolate Derived Isothiocyanate from Tropaeolum majus Reduces Gluconeogenic Gene and Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

- 6. researchgate.net [researchgate.net]

- 7. The activity of myrosinase from broccoli (Brassica oleracea L. cv. Italica): influence of intrinsic and extrinsic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. The Arabidopsis Epithiospecifier Protein Promotes the Hydrolysis of Glucosinolates to Nitriles and Influences Trichoplusia ni Herbivory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [mostwiedzy.pl]

- 12. Determination of myrosinase (thioglucoside glucohydrolase) activity by a spectrophotometric coupled enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. gcirc.org [gcirc.org]

- 15. Kinetics of glucosinolate hydrolysis by myrosinase in Brassicaceae tissues: A high-performance liquid chromatography approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Arabidopsis epithiospecifier protein promotes the hydrolysis of glucosinolates to nitriles and influences Trichoplusia ni herbivory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Benzyl Glucosinolate: A Technical Guide to its Chemical Properties, Stability, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl glucosinolate (glucotropaeolin) is a naturally occurring sulfur-containing secondary metabolite found predominantly in plants of the Brassicaceae family, such as papaya (Carica papaya) and Indian cress (Tropaeolum majus). Upon enzymatic hydrolysis by myrosinase, it yields benzyl isothiocyanate (BITC), a compound of significant interest in the scientific community for its potent anti-cancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, along with detailed experimental protocols and an exploration of the signaling pathways modulated by its bioactive hydrolysis product, BITC.

Chemical Properties of this compound

This compound is an organic anion with a core structure comprising a β-D-thioglucose group, a sulfonated oxime, and a benzyl side chain. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₄H₁₉NO₉S₂ |

| Molar Mass | 409.43 g/mol |

| IUPAC Name | (Z)-1-thio-β-D-glucopyranosyl-N-(sulfonatooxy)-2-phenylethanimidothioate |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and methanol |

Stability of this compound

The stability of this compound is a critical factor influencing its biological activity and potential for therapeutic applications. Its degradation is primarily influenced by temperature, pH, and the presence of the enzyme myrosinase.

Thermal Stability

This compound is relatively stable at ambient temperatures but is susceptible to thermal degradation at elevated temperatures.[1] Indole glucosinolates are generally more susceptible to thermal degradation than aliphatic or aromatic glucosinolates like this compound.[2] High-temperature processing, such as boiling, can lead to significant losses of glucosinolates.[3]

pH Stability

The stability of this compound is also pH-dependent. It is most stable in neutral to slightly acidic conditions.[4] Under strongly acidic or alkaline conditions, its degradation is accelerated. The formation of its bioactive hydrolysis product, benzyl isothiocyanate, is optimal at a pH between 6 and 7.

Enzymatic Hydrolysis

The most significant factor in the degradation of this compound is the presence of the enzyme myrosinase (a thioglucosidase). In intact plant tissues, this compound and myrosinase are physically separated. However, when the plant tissue is damaged (e.g., by chewing, cutting, or processing), myrosinase comes into contact with this compound, catalyzing its rapid hydrolysis to form benzyl isothiocyanate (BITC).

The table below summarizes the known stability data for this compound. Note: Quantitative kinetic data for the degradation of this compound in aqueous solutions at various pH and temperatures is not extensively available in the public domain. The data presented here is largely qualitative or derived from studies in complex matrices like soil, which may not directly translate to aqueous stability.

| Condition | Observation | Half-life (t₁₂) | Reference |

| Temperature | Stable at ambient and refrigerated temperatures. Degradation increases with temperature. | Not available for aqueous solution. In soil, degradation follows logistic kinetics with t₁/₂ of 0.7-9.1 days at 8-9°C. | |

| pH | Most stable in neutral to slightly acidic conditions. | Not available. | [4] |

| Enzymatic Hydrolysis | Rapidly hydrolyzed by myrosinase. | Not applicable (enzymatic reaction). |

Degradation Pathway

The primary degradation pathway of this compound is its enzymatic hydrolysis by myrosinase. This reaction yields glucose and an unstable aglycone, which then rearranges to form benzyl isothiocyanate (BITC). Under certain conditions, such as the presence of specific proteins (epithiospecifier proteins), the aglycone can also rearrange to form benzyl cyanide (nitrile).

Figure 1. Enzymatic degradation pathway of this compound.

Experimental Protocols

Extraction and Purification of this compound from Lepidium meyenii (Maca)

This protocol describes a common method for the extraction and purification of this compound from Maca roots.

-

Sample Preparation: Fresh or dried Maca roots are ground into a fine powder.

-

Extraction: The powdered material is extracted with 70% methanol at a ratio of 1:10 (w/v) using microwave-assisted extraction or ultrasonication to inactivate endogenous myrosinase and efficiently extract the glucosinolates.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The concentrated crude extract is then purified using column chromatography on macroporous adsorbent resin (e.g., NKA-9) or acidic alumina. The column is washed with deionized water to remove impurities, and the glucosinolates are eluted with a suitable solvent, such as a potassium nitrate solution or aqueous methanol.

-

Desalting and Lyophilization: The eluted fractions containing this compound are desalted using a suitable method (e.g., dialysis or size-exclusion chromatography) and then lyophilized to obtain a purified powder.

Enzymatic Hydrolysis of this compound to Benzyl Isothiocyanate

This protocol outlines the enzymatic conversion of purified this compound to BITC.

-

Substrate and Enzyme Preparation: Prepare a solution of purified this compound in a phosphate buffer (pH 7.0). Prepare a solution of myrosinase (e.g., from white mustard seeds) in the same buffer.

-

Enzymatic Reaction: Mix the this compound solution with the myrosinase solution. The reaction is typically carried out at a controlled temperature (e.g., 30-40°C) with gentle agitation for a specific duration (e.g., 2 hours).

-

Extraction of BITC: After the enzymatic hydrolysis is complete, the resulting BITC is extracted from the aqueous reaction mixture using an organic solvent such as dichloromethane. The extraction is typically performed multiple times to ensure complete recovery.

-

Solvent Evaporation: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is carefully evaporated under a gentle stream of nitrogen or using a rotary evaporator to yield the purified BITC.

HPLC Analysis of this compound

This protocol describes a typical HPLC method for the analysis of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is commonly employed.

-

Mobile Phase: A gradient elution is typically used with a mobile phase consisting of acetonitrile and water (or a buffer solution). An example gradient could be: 0-5 min, 3-8% acetonitrile; 5-9 min, 8-48% acetonitrile; 9-23 min, 48-62% acetonitrile; 23-28 min, 62-99% acetonitrile.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection: this compound is detected by UV absorbance at approximately 229 nm, while its hydrolysis product, BITC, is detected at around 246 nm.

-

Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C.

Figure 2. General workflow for the extraction and analysis of this compound.

Biological Activities and Signaling Pathways of Benzyl Isothiocyanate

The biological significance of this compound lies in its conversion to BITC, which has been shown to exert a range of beneficial effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. These effects are mediated through the modulation of various cellular signaling pathways.

Anti-Cancer Activity

BITC has demonstrated potent anti-cancer activity in numerous studies. It can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis in various cancer cell lines. The key signaling pathways modulated by BITC in cancer cells include:

-

MAPK Pathway: BITC can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell growth, differentiation, and apoptosis.

-

NF-κB Pathway: BITC has been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer progression.

-

PI3K/AKT Pathway: BITC can also interfere with the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is often dysregulated in cancer and promotes cell survival.

Figure 3. Key signaling pathways modulated by Benzyl Isothiocyanate (BITC).

Anti-Inflammatory Activity

BITC has been shown to possess significant anti-inflammatory properties. It can suppress the production of pro-inflammatory mediators by inhibiting key inflammatory pathways, such as the NF-κB pathway.

Antimicrobial Activity

BITC exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. Its mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Conclusion

This compound is a promising natural compound with significant potential for applications in research and drug development. Its stability and conversion to the bioactive benzyl isothiocyanate are key factors that need to be carefully considered. This technical guide has provided a comprehensive overview of its chemical properties, stability, and the biological activities of its primary hydrolysis product. The detailed experimental protocols and insights into the modulated signaling pathways offer a valuable resource for scientists working in this field. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

The Bioactivity of Benzyl Glucosinolate Degradation Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl glucosinolate, a secondary metabolite found in cruciferous plants, undergoes enzymatic hydrolysis to yield a variety of degradation products, most notably benzyl isothiocyanate (BITC). This technical guide provides a comprehensive overview of the bioactivity of these degradation products, with a primary focus on the anticancer, antioxidant, and anti-inflammatory properties of BITC. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as an in-depth resource for researchers in pharmacology and drug development.

Introduction

Glucosinolates are a class of sulfur-containing secondary metabolites prevalent in the order Brassicales. Upon plant tissue damage, the enzyme myrosinase hydrolyzes glucosinolates into various bioactive compounds, including isothiocyanates, nitriles, and thiocyanates. This compound is the precursor to benzyl isothiocyanate (BITC), a compound that has garnered significant scientific interest due to its potent biological activities. Preclinical studies have demonstrated the efficacy of BITC in the prevention and treatment of several types of cancer.[1][2] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, inflammation, and oxidative stress.[3][4] This guide will delve into the specifics of these bioactivities, presenting quantitative data, experimental methodologies, and pathway diagrams to facilitate further research and development.

Degradation of this compound

The enzymatic hydrolysis of this compound by myrosinase is a critical step in the formation of its bioactive degradation products. The primary product is the highly reactive benzyl isothiocyanate (BITC). However, under certain conditions, the degradation can also lead to the formation of benzyl cyanide, which possesses different biological properties.

Bioactivity of Benzyl Isothiocyanate (BITC)

Anticancer Activity

BITC has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis, cell cycle arrest, and the modulation of signaling pathways involved in cancer cell proliferation and survival.

Table 1: Cytotoxicity of Benzyl Isothiocyanate (BITC) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |

| MCF-7 | Breast Cancer | 23.4 | Not Specified | MTT | [2][3] |

| U-87 MG | Malignant Glioma | 15.2 | Not Specified | MTS | [3] |

| SCC9 | Oral Squamous Cell Carcinoma | 5 | Not Specified | MTT | [3] |

| Capan-2 | Pancreatic Cancer | ~10 | 24 | Not Specified | [5] |

| MiaPaCa-2 | Pancreatic Cancer | ~15 | 24 | Not Specified | [5] |

| MDA-MB-231 | Breast Cancer | 18.65 | 24 | Not Specified | [6] |

| CLBL-1 | Canine B-cell Lymphoma | 3.63 ± 0.21 | 24 | PI Staining | [7] |

| CLB-70 | Canine B-cell Lymphoma | 3.78 ± 0.25 | 24 | PI Staining | [7] |

| GL-1 | Canine Leukemia | 11.14 ± 1.31 | 24 | PI Staining | [7] |

| CNK-89 | Canine NK-cell Lymphoma | 13.33 ± 0.93 | 24 | PI Staining | [7] |

Antioxidant Activity

BITC exhibits antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms through the activation of the Nrf2 signaling pathway. This leads to the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs).[8][9]

Table 2: Antioxidant Activity of Benzyl Isothiocyanate (BITC)

| Assay | Method | Result | Reference |

| DPPH Radical Scavenging | Spectrophotometry | BITC in combination with resveratrol showed synergistic radical scavenging activity. | [10][11] |

| ABTS Radical Scavenging | Spectrophotometry | BITC in combination with resveratrol showed synergistic radical scavenging activity. | [10] |

| Superoxide Generation Inhibition | Cellular Assay | IC50 of ~10 µM in differentiated HL-60 cells. | [12] |

Anti-inflammatory Activity

BITC has been shown to possess potent anti-inflammatory effects. It can inhibit key inflammatory pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13][14]

Table 3: Anti-inflammatory Activity of Benzyl Isothiocyanate (BITC)

| Target | Model | Effect | Reference |

| COX and LOX Pathways | Primary human immune cells | Dual inhibition | [15] |

| TNF-α, IL-1β, IL-6 Secretion | LPS-stimulated Raw 264.7 macrophages | Dose-dependent reduction | [13][14] |

| NF-κB Signaling | Human Pancreatic Carcinoma Cells | Inhibition of NF-κB/p65 phosphorylation | [16] |

| Nrf2/HO-1 Pathway | Indomethacin-induced gastric injury in rats | Upregulation of Nrf2 and HO-1 expression | [8][17] |

Key Signaling Pathways Modulated by BITC

BITC exerts its diverse bioactivities by modulating several critical intracellular signaling pathways.

Apoptosis Pathway

BITC induces apoptosis in cancer cells through both intrinsic and extrinsic pathways, characterized by the activation of caspases and the generation of reactive oxygen species (ROS).[5][18][19]

NF-κB Signaling Pathway

BITC inhibits the pro-inflammatory NF-κB signaling pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.[16]

Nrf2/HO-1 Signaling Pathway

BITC activates the Nrf2 antioxidant response pathway. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. BITC promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant genes like HO-1.[8][17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of BITC on cancer cells.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Benzyl Isothiocyanate (BITC)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.[3]

-

Prepare serial dilutions of BITC in complete culture medium. A stock solution is typically prepared in DMSO.[3]

-

Remove the medium from the wells and add 100 µL of the BITC dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[3]

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[3]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Measure the absorbance at 570 nm using a plate reader.[3]

-

Calculate cell viability as a percentage of the vehicle control.[3]

-

Antioxidant Capacity Assays

-

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

-

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of BITC in methanol.

-

In a 96-well plate, add 100 µL of each BITC concentration to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.[3]

-

-

Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

-

Procedure:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.

-

Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark to generate the ABTS•+ solution.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 190 µL of the diluted ABTS•+ solution to the wells of a 96-well plate.

-

Add 10 µL of various concentrations of BITC to the wells.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).[2]

-

Anti-inflammatory Assays

-

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

-

Procedure:

-

Utilize a commercial COX inhibitor screening assay kit.

-

Prepare the assay buffer, heme, and enzyme (COX-1 or COX-2) solutions as per the kit instructions.

-

In a 96-well plate, add the assay buffer, heme, and enzyme to the appropriate wells.

-

Add various concentrations of BITC to the inhibitor wells.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance or fluorescence according to the kit's protocol to determine the enzyme activity.

-

Calculate the percentage of inhibition and the IC50 values for COX-1 and COX-2.[20][21]

-

-

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[1]

-

Wash the plate and block non-specific binding sites.[1]

-

Add cell culture supernatants (from cells treated with or without BITC and an inflammatory stimulus like LPS) and a standard curve of the recombinant cytokine to the plate and incubate.[1]

-

Wash the plate and add a biotinylated detection antibody.[1]

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.[1]

-

Wash the plate and add a substrate solution (e.g., TMB).[1]

-

Stop the reaction and measure the absorbance at the appropriate wavelength.[1]

-

Calculate the cytokine concentration in the samples based on the standard curve.[1]

-

Conclusion

The degradation products of this compound, particularly benzyl isothiocyanate, exhibit a remarkable range of biological activities with significant therapeutic potential. The data and protocols presented in this technical guide underscore the potent anticancer, antioxidant, and anti-inflammatory properties of BITC. The elucidation of its mechanisms of action, involving the modulation of key signaling pathways such as apoptosis, NF-κB, and Nrf2, provides a solid foundation for further investigation. This guide aims to serve as a valuable resource for researchers and professionals in the field, facilitating the design of future studies and the development of novel therapeutic strategies based on these naturally derived compounds. Further research is warranted to translate these preclinical findings into clinical applications.

References

- 1. Cytokine Elisa [bdbiosciences.com]

- 2. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. researchgate.net [researchgate.net]

- 5. cosmobiousa.com [cosmobiousa.com]

- 6. abcam.com [abcam.com]

- 7. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 9. dpph assay ic50: Topics by Science.gov [science.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. diva-portal.org [diva-portal.org]

- 14. researchgate.net [researchgate.net]

- 15. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. cosmobiousa.com [cosmobiousa.com]

- 18. ultimatetreat.com.au [ultimatetreat.com.au]

- 19. file.elabscience.com [file.elabscience.com]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. assaygenie.com [assaygenie.com]

Methodological & Application

Application Notes & Protocols for Benzyl Glucosinolate Quantification by HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of benzyl glucosinolate using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated techniques, ensuring robust and reliable results for research, quality control, and drug development purposes.

Introduction

This compound (glucotropaeolin) is a naturally occurring secondary metabolite found in various members of the Brassicaceae family. Its hydrolysis product, benzyl isothiocyanate (BITC), has garnered significant interest for its potential chemopreventive and antimicrobial properties. Accurate quantification of this compound in plant materials and derived products is crucial for understanding its biological activity, ensuring product consistency, and guiding agricultural and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and reliable method for this purpose.[1][2][3] The most common approach involves the extraction of intact glucosinolates, followed by enzymatic desulfation and analysis of the resulting desulfothis compound.[1][2][4]

Experimental Protocols

Sample Preparation and Extraction of Intact Glucosinolates

This protocol details the extraction of intact glucosinolates from plant material, a critical first step to prevent enzymatic degradation by myrosinase.[1]

Materials:

-

Plant tissue (fresh, freeze-dried, or frozen)

-

Liquid nitrogen (for fresh/frozen tissue)

-

Mortar and pestle or homogenizer

-

Centrifuge tubes (50 mL)

-

Water bath

-

Centrifuge

Procedure:

-

Weigh approximately 100-200 mg of finely ground, freeze-dried plant material. For fresh or frozen tissue, grind to a fine powder in liquid nitrogen.

-

Immediately add the powdered sample to a centrifuge tube containing 5 mL of pre-heated 70% methanol. This high temperature inactivates the myrosinase enzyme.[1]

-

Vortex the tube vigorously for 1 minute to ensure thorough mixing.

-

Incubate the sample in a water bath at 70°C for 20 minutes, with intermittent vortexing.[6]

-

Allow the sample to cool to room temperature.

-

Centrifuge the extract at 3,000 x g for 10 minutes.

-

Carefully collect the supernatant containing the intact glucosinolates for the subsequent purification and desulfation step.

Purification and Enzymatic Desulfation

This step purifies the glucosinolates from the crude extract and removes the sulfate group to improve chromatographic separation and detection.[1][2]

Materials:

-

DEAE-Sephadex A-25 or similar anion-exchange resin

-

Poly-prep columns

-

Purified Arylsulfatase (Type H-1 from Helix pomatia) solution (10,000 units dissolved in 30 mL water and 30 mL ethanol, centrifuged, and pellet redissolved in 25 mL water)[1]

-

20 mM Sodium acetate buffer (pH 5.5)[1]

-

Ultrapure water

Procedure:

-

Prepare the ion-exchange columns by adding a 0.5 cm plug of DEAE-Sephadex A-25.

-

Equilibrate the column by washing with 1 mL of ultrapure water followed by 1 mL of 20 mM sodium acetate buffer.

-

Load the supernatant from the extraction step onto the column.

-

Wash the column with 1 mL of 20 mM sodium acetate buffer to remove impurities.

-

Add 100 µL of the purified arylsulfatase solution to the column.

-

Cap the column and incubate overnight at room temperature to allow for complete desulfation.[4]

-

Elute the desulfoglucosinolates by adding 1 mL of ultrapure water to the column and collecting the eluate in an HPLC vial.

-

The sample is now ready for HPLC analysis.

HPLC Analysis

The following table summarizes a typical HPLC method for the quantification of desulfothis compound.

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent with UV/PDA detector |

| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm)[1] |

| Mobile Phase A | Ultrapure Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min, 3-8% B; 5-9 min, 8-48% B; 9-23 min, 48-62% B; 23-28 min, 62-99% B[7][8] |

| Flow Rate | 0.75 - 1.0 mL/min[1][7][8] |

| Column Temperature | 40°C[1][7][8] |

| Detection Wavelength | 229 nm[1] or 246 nm[7][8] |

| Injection Volume | 10 µL[7][8] |

| Standard | Desulfosinigrin or a certified this compound standard |

Data Presentation

Quantitative data should be presented in a clear and structured format. Below is an example table for reporting the concentration of this compound in different samples.

| Sample ID | Plant Species | Tissue | This compound (µmol/g dry weight) | Standard Deviation |

| S01 | Lepidium meyenii | Root | 15.8 | ± 0.7 |

| S02 | Tropaeolum majus | Leaf | 22.3 | ± 1.1 |

| S03 | Brassica juncea | Seed | 5.2 | ± 0.3 |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of this compound.

References

- 1. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucosinolate Content in Rapeseed and Canola by HPLC [library.aocs.org]

- 3. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]